molecular formula C13H11NO4 B13573184 1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate

Cat. No.: B13573184
M. Wt: 245.23 g/mol
InChI Key: JHVLZFRCLFPJOG-XVKPBYJWSA-N
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Description

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C13H13NO4 It is known for its unique structure, which includes a dioxoisoindolinyl group and a methylcyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline with (1S,2S)-2-methylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-YL (1S,2S)-2-methylcyclopropane-1-carboxylate is unique due to its specific structural features, which include the combination of a dioxoisoindolinyl group and a methylcyclopropane carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3/t7-,10-/m0/s1

InChI Key

JHVLZFRCLFPJOG-XVKPBYJWSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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